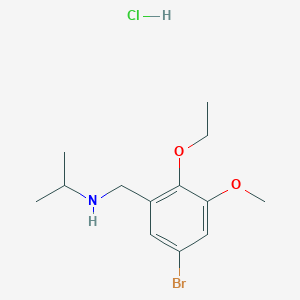![molecular formula C21H22N2O5S B4552071 [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate](/img/structure/B4552071.png)
[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate
Vue d'ensemble
Description
[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate: is a complex organic compound that features a combination of functional groups, including an ethoxy group, a piperidine ring, a carbothioyl group, and a nitrobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with the nitration of benzoic acid derivatives to introduce the nitro group. This is followed by the formation of the ester linkage through an esterification reaction with ethanol. The piperidine ring is then introduced via a nucleophilic substitution reaction, and the carbothioyl group is added through a thiocarbonylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate can undergo reduction to form amines under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Aminobenzoate derivatives: from the reduction of the nitro group.
Substituted phenyl derivatives: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring may facilitate binding to receptors or enzymes, modulating their activity. The carbothioyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
[2-Methoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzamide: Similar structure but with an amide group instead of an ester group.
Uniqueness: The unique combination of functional groups in [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate provides distinct chemical reactivity and biological activity. The presence of both the nitro and carbothioyl groups allows for diverse chemical transformations and potential therapeutic applications.
Propriétés
IUPAC Name |
[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-2-27-19-14-15(20(29)22-12-6-3-7-13-22)10-11-18(19)28-21(24)16-8-4-5-9-17(16)23(25)26/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFMTSXPTOZBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-({[3-(3-methylphenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4551988.png)
![N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4551996.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4552007.png)


![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4552022.png)

![N-[2-(4-methoxyphenoxy)-1-methylethyl]-4-methylbenzenesulfonamide](/img/structure/B4552048.png)
![3,5-dimethyl-4-[3-(2-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4552054.png)
![(3-fluorophenyl)[4-(3-phenoxybenzyl)piperazino]methanone](/img/structure/B4552061.png)
![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-(2-thienyl)acetamide](/img/structure/B4552065.png)



